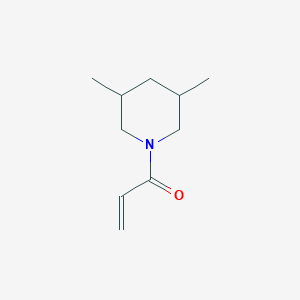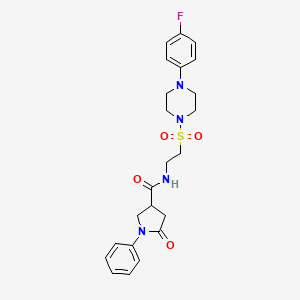
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, a carboxamide group, and a phenyl ring. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring, for example, is a six-membered ring containing two nitrogen atoms, which can engage in hydrogen bonding and other interactions. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Chemical Reactions Analysis
Again, while specific information is not available, this compound is likely to undergo a variety of chemical reactions due to the presence of its functional groups. For example, the piperazine ring could potentially undergo substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the piperazine ring could influence its solubility in water .科学的研究の応用
PET Tracers and Receptor Antagonists
Research on similar carboxamide derivatives has led to the development of compounds with promising applications as PET (Positron Emission Tomography) tracers. For instance, certain carboxamide derivatives have been identified as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor, showing high brain uptake, slow brain clearance, and stability, making them suitable candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Agents
A variety of carboxamide and sulfonamide derivatives have demonstrated significant antimicrobial properties. Notably, specific compounds with dichloro substitution among sulphonamide and carboxamide series displayed potent inhibitory activity against standard strains of bacteria, positioning them as potential candidates for antimicrobial agents (Krishnamurthy et al., 2011).
Dopamine D3 Receptor Radioligands
Derivatives of carboxamides have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds, labeled with carbon-11, were created to aid in the diagnosis and understanding of neurological disorders by targeting and imaging specific receptors in the brain (Gao et al., 2008).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The presence of the piperazine ring, for instance, is common in many pharmaceutical compounds .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
将来の方向性
The future research directions for this compound could be vast and would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing its biological activity, optimizing its structure for better activity or fewer side effects, and eventually conducting clinical trials .
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c24-19-6-8-20(9-7-19)26-11-13-27(14-12-26)33(31,32)15-10-25-23(30)18-16-22(29)28(17-18)21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYXOHBOEXIUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


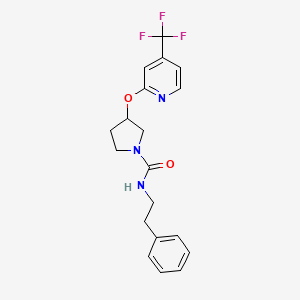
![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)
![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)
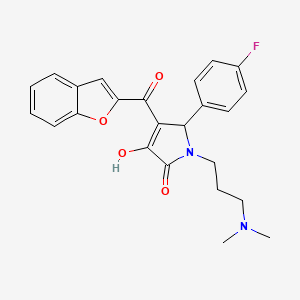

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

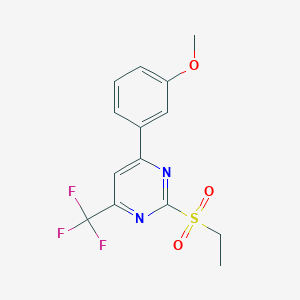

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)
